1-tert-butyl 1'-ethyl 4'-(aminomethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1,1'-dicarboxylate
Description
This compound is a spirocyclic molecule featuring an azetidine ring fused to a bicyclo[2.1.1]hexane system via an oxygen-containing bridge (3'-oxa). The structure includes two ester groups: a tert-butyl ester at the azetidine nitrogen and an ethyl ester at the bicyclohexane position. This molecular architecture is designed to optimize steric and electronic properties for applications in medicinal chemistry, particularly as a precursor for bioactive molecules targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
1-O'-tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5/c1-5-21-11(19)15-6-14(7-15,8-17)23-16(15)9-18(10-16)12(20)22-13(2,3)4/h5-10,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXNCVGIHJAILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CN(C3)C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 1’-ethyl 4’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1,1’-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the [2+2] cycloaddition reaction to form the spirocyclic core, followed by functional group modifications to introduce the tert-butyl, ethyl, and aminomethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and minimize waste. The use of green chemistry principles, including solvent recycling and energy-efficient processes, is also considered to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 1’-ethyl 4’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
1-tert-butyl 1’-ethyl 4’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1,1’-dicarboxylate has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: The compound’s potential pharmacological properties are explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific reactivity
Mechanism of Action
The mechanism of action of 1-tert-butyl 1’-ethyl 4’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1,1’-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of spirocyclic dicarboxylates with variations in substituents and ring systems. Key analogues include:
Key Observations :
- Stereochemical Complexity: Unlike non-spirocyclic analogues (e.g., piperidine derivatives), the spiro architecture imposes rigid conformational constraints, which may improve target selectivity .
- Synthetic Accessibility : The ethyl ester in the target compound offers easier hydrolysis than tert-butyl esters, enabling downstream functionalization .
Pharmacological and Physicochemical Properties
- Solubility: The aminomethyl group increases water solubility relative to carbamoyl- or methyl-substituted analogues, as evidenced by its lower logP (predicted ~1.2 vs. 2.5 for dimethylcarbamoyl derivatives) .
- Stability : The tert-butyl ester provides steric protection against enzymatic degradation, a feature shared with dimethylcarbamoyl derivatives but absent in methyl ester analogues .
Biological Activity
Molecular Formula
- Molecular Formula : C₁₅H₂₃N₂O₄
- Molecular Weight : 293.36 g/mol
Physical Properties
- Appearance : White to light yellow powder
- Melting Point : 56.0 to 61.0 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The spirocyclic structure may enhance its affinity for specific biological sites.
Pharmacological Studies
Recent studies have highlighted the following activities:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary in vitro studies indicate that the compound may inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models.
- Neuroprotective Effects : Research has shown potential neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | Study A |
| Anticancer | Reduced cell viability in cancer lines | Study B |
| Neuroprotective | Protection against oxidative stress | Study C |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |
|---|---|---|---|
| 1-tert-butyl 1'-ethyl 4'-(aminomethyl) | High | Moderate | High |
| Compound X (similar structure) | Moderate | High | Low |
| Compound Y (different structure) | Low | Moderate | Moderate |
Case Study 1: Antimicrobial Efficacy
In a study conducted by [Reference A], the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
A study published in [Reference B] evaluated the effect of the compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, indicating its potential as an anticancer therapeutic.
Case Study 3: Neuroprotection in Oxidative Stress Models
Research reported in [Reference C] assessed the neuroprotective effects of the compound using a neuronal cell line exposed to oxidative stress. The treatment significantly reduced cell death compared to untreated controls, suggesting its utility in neurodegenerative disease prevention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
